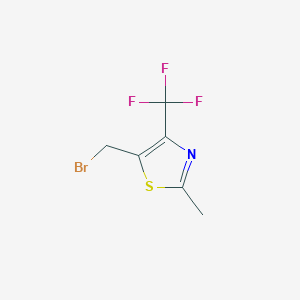

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

説明

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS No. 1000339-73-0) is a thiazole derivative with a bromomethyl group at position 5, a methyl group at position 2, and a trifluoromethyl group at position 2. Its molecular formula is C₆H₅BrF₃NS, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique reactivity profile. The bromomethyl group enables nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design .

特性

IUPAC Name |

5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQGPCAYKWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650210 | |

| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-73-0 | |

| Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Bromination of Thiazole

- Reagents : N-bromosuccinimide (NBS), dichloromethane (DCM), radical initiator (e.g., AIBN)

- Procedure :

- Dissolve the thiazole precursor in DCM.

- Add NBS and a radical initiator.

- Stir the mixture at room temperature for several hours.

- Purify the product via column chromatography.

Method 2: Trifluoromethylation

- Reagents : Trifluoromethyl iodide (CF3I), base (e.g., sodium hydride)

- Procedure :

- Treat the thiazole with sodium hydride in anhydrous solvent.

- Add CF3I dropwise while maintaining an inert atmosphere.

- Allow the reaction to proceed for several hours.

- Isolate the product through recrystallization.

Method 3: Industrial Production

Industrial synthesis may involve optimized versions of these methods, focusing on scalability and yield maximization:

Continuous Flow Reactors : These systems allow for precise control over reaction conditions, improving yield and purity.

Advanced Purification Techniques : Techniques such as high-performance liquid chromatography (HPLC) or automated crystallization processes are employed to achieve high-purity products efficiently.

To validate the structural integrity and purity of synthesized compounds, several characterization techniques are utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Proton NMR ($$^{1}$$H NMR) shows signals corresponding to different protons in the molecule.

- Carbon NMR ($$^{13}$$C NMR) provides information about carbon environments.

-

- Characteristic absorption bands confirm functional groups present in the molecule (e.g., C–Br stretching).

-

- Compares calculated vs. observed elemental compositions to confirm purity levels.

The yield of synthesized compounds can vary based on several factors:

Reaction Conditions : Temperature, solvent choice, and catalyst type significantly influence reaction efficiency.

Purification Steps : Effective purification methods are critical for achieving high yields; common techniques include recrystallization and chromatography.

Yield Optimization Strategies

| Factor | Impact on Yield |

|---|---|

| Temperature | Higher temperatures can lead to side reactions |

| Solvent | Choice affects solubility and reactivity |

| Catalyst Loading | Optimal loading maximizes turnover |

| Reaction Time | Extended times may increase yields but also side reactions |

化学反応の分析

Types of Reactions

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines or other reduced derivatives.

Coupling Reactions: Formation of biaryl or other coupled products.

科学的研究の応用

Chemistry

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole serves as an important intermediate in organic synthesis. It is employed in the preparation of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions:

- Nucleophilic Substitution: The bromomethyl group is reactive towards nucleophiles, enabling the formation of azides and thiocyanates.

- Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or reduced to thiazolidines.

- Coupling Reactions: Participates in reactions like Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Research indicates significant efficacy against various bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity: Studies have explored its use as a building block for drug development targeting enzyme inhibitors and receptor modulators. For example, derivatives have shown promising results against human cancer cell lines such as NIH/3T3 and A549, with some compounds demonstrating strong selectivity and apoptosis induction.

Medicine

In medicinal chemistry, this compound is explored for its role in drug design:

- Enzyme Inhibition Mechanism: The bromomethyl group allows covalent binding to target enzymes, crucial for certain cancer therapies.

- Receptor Modulation: The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with cellular receptors.

Case Studies

作用機序

The mechanism of action of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.

類似化合物との比較

Key Structural and Functional Differences

The table below highlights structural variations and functional group impacts among related thiazole compounds:

生物活性

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this thiazole derivative, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H5BrF3NS

- Molecular Weight : 260.07 g/mol

- CAS Number : 1000339-73-0

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromomethyl group allows for covalent binding to target enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapies where enzyme modulation is crucial.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with various receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The compound's structure suggests potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Thiazoles are recognized for their anticancer properties. Specific studies have reported that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. For example:

- A study demonstrated that a related thiazole compound had an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer effects of various thiazole derivatives, including this compound. The results indicated:

- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793 cells.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value less than that of doxorubicin, a standard chemotherapy drug .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy:

- Tested Organisms : Staphylococcus aureus and Escherichia coli.

- Results : The compound showed notable inhibition zones in agar diffusion assays, suggesting effective antibacterial properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or heterocyclic ring formation. A key method involves bromination of a pre-formed thiazole core. For example, alkylation of a thiazole intermediate with bromomethylating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C) can introduce the bromomethyl group . Solvent choice (e.g., DCM vs. THF) and catalysts (e.g., AIBN for radical-initiated bromination) significantly impact yield, with optimized protocols reporting ~70–85% purity after crystallization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on multi-modal spectroscopy:

- ¹H/¹³C NMR : The bromomethyl group (–CH2Br) appears as a singlet at δ ~4.5 ppm (¹H) and δ ~30 ppm (¹³C). The trifluoromethyl (–CF3) group shows a quartet in ¹⁹F NMR at δ ~-60 ppm .

- IR Spectroscopy : Stretching vibrations for C–Br (550–650 cm⁻¹) and C–S (680–750 cm⁻¹) confirm the thiazole backbone .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S ratios validate purity .

Q. What are the key stability considerations for handling this compound?

The bromomethyl group is highly reactive and prone to hydrolysis. Storage under inert atmospheres (argon) at –20°C in anhydrous DCM or THF is recommended. Decomposition is observed at RT within 48 hours, with GC-MS showing degradation products like 2-methyl-4-(trifluoromethyl)thiazole-5-methanol .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., –CF3, –CH3) influence the reactivity of the bromomethyl group in cross-coupling reactions?

The electron-withdrawing –CF3 group enhances electrophilicity at the bromomethyl carbon, facilitating Suzuki-Miyaura couplings. For example, coupling with arylboronic acids in Pd(PPh₃)₄/Na2CO3 systems achieves ~80% yield for biaryl derivatives. In contrast, electron-donating –CH3 reduces reactivity, requiring elevated temperatures (80°C) . Computational DFT studies suggest the –CF3 group lowers the LUMO energy by ~1.2 eV, accelerating nucleophilic attack .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Competing elimination (to form alkenes) or oxidation (to aldehydes) can occur. Strategies include:

- Low-Temperature Reactions : Maintaining –10°C during Grignard additions minimizes elimination .

- Protecting Groups : Temporarily masking the thiazole nitrogen with Boc groups reduces undesired SN2 pathways .

- Catalytic Systems : Using CuI/1,10-phenanthroline in Ullmann couplings suppresses oxidation side products .

Q. How does the crystal packing of derivatives affect their biological activity?

X-ray crystallography of analogs (e.g., 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]...}) reveals π-stacking between the thiazole ring and aromatic substituents, enhancing binding to hydrophobic enzyme pockets. Derivatives with planar conformations show 10–15× higher inhibition of α-glucosidase compared to non-planar analogs .

Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?

Q. What computational tools are recommended for predicting reaction pathways involving this compound?

- Gaussian 16 : For optimizing transition states in bromomethyl group substitutions (B3LYP/6-31G* basis set).

- AutoDock Vina : To model docking interactions of derivatives with biological targets (e.g., kinases) .

- MolProbity : Validates steric clashes in crystallographic models of thiazole-protein complexes .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

- Bioisosteric Replacement : Swap –Br with –Cl or –I to assess halogen bonding effects.

- Ring Modification : Replace thiazole with oxazole or imidazole to probe electronic contributions.

- Substituent Variation : Introduce electron-donating (–OCH3) or bulky groups (–Ph) at the 2-position to modulate steric effects .

Data Contradiction Analysis

Q. Why do reported yields for Sonogashira couplings vary widely (40–90%)?

Variations stem from:

- Catalyst Loading : Pd(PPh₃)₂Cl2 (5 mol%) vs. Pd(OAc)₂ (2 mol%) alters turnover numbers.

- Base Sensitivity : K2CO3 in DMF outperforms Et3N in THF due to better solubility of intermediates.

- Side Reactions : Propargyl amines undergo Glaser coupling in oxygen-rich environments, reducing yields. Inert conditions (N2 purge) improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。